3-[(2-Hydroxyphenyl)methyl]-2-methylphenol
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Overview
Description
3-[(2-Hydroxyphenyl)methyl]-2-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a hydroxyl group and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)methyl]-2-methylphenol can be achieved through several methods. One common method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include a temperature range of 0-50°C and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are mild, and the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyphenyl)methyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
3-[(2-Hydroxyphenyl)methyl]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyphenyl)methyl]-2-methylphenol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-hydroxyphenyl)propionate: Another phenolic compound with similar structural features.
4-Methyl-2-hydroxyphenol: A phenol derivative with a methyl group at the para position.
Uniqueness
3-[(2-Hydroxyphenyl)methyl]-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
63103-88-8 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H14O2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h2-8,15-16H,9H2,1H3 |
InChI Key |
DRSYGOUOACCMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2=CC=CC=C2O |
Origin of Product |
United States |
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